8-Fluoro-3-(phenylsulfonyl)quinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(benzenesulfonyl)-8-fluoroquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2S/c16-14-8-4-5-11-9-13(10-17-15(11)14)20(18,19)12-6-2-1-3-7-12/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAYPDUKGOQKJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C(=C2)C=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 8 Fluoro 3 Phenylsulfonyl Quinoline and Analogs
Strategies for the Construction of the Quinoline (B57606) Ring System
The formation of the quinoline scaffold is a foundational step. Various strategies have been developed, ranging from classic name reactions to modern catalytic systems. researchgate.netnih.gov
Transition metal catalysis provides an efficient means to construct quinoline rings through dehydrogenative cyclization, forming N-heterocycles in a sustainable manner by releasing only hydrogen and water as byproducts. rsc.org Catalysts based on ruthenium, rhodium, palladium, copper, and iridium have been effectively used for the synthesis of quinolines from substrates like 2-aminobenzyl alcohols and carbonyl compounds. researchgate.net The reaction typically proceeds through the initial metal-catalyzed oxidation of the alcohol to an aldehyde, followed by a cross-aldol reaction and subsequent cyclodehydration to yield the quinoline. researchgate.net
Recent advancements have highlighted cobalt-catalyzed systems as an environmentally benign option. For instance, a ligand-free cobalt-catalyzed dehydrogenative cyclization of 2-aminoaryl alcohols with ketones has been shown to produce a variety of substituted quinolines in good to excellent yields. acs.org
Table 1: Examples of Transition Metal Catalysts in Quinoline Synthesis
| Catalyst System | Reactants | Key Features |
|---|---|---|
| Ruthenium NNN-pincer complex | 2-aminobenzyl alcohols, secondary alcohols | Low catalyst loading, short reaction times, high turnover number. rsc.org |
| Rhodium(III) catalyst | Heteroarenes | Involves C-H activation and reductive elimination. rsc.org |
| Co(OAc)₂·4H₂O | 2-aminoaryl alcohols, ketones | Ligand-free, environmentally benign, good to excellent yields. acs.org |
Oxidative annulation is a powerful strategy for quinoline synthesis that leverages C-H bond activation. scilit.commdpi.com This approach avoids the need for pre-functionalized starting materials, enhancing atom economy. researchgate.net These reactions often involve a transition metal catalyst and an oxidant to facilitate the cascade C-H activation and heteroannulation sequence. mdpi.com For example, rhodium-catalyzed ortho-C-H bond activation has been used to create quinoline carboxylates. mdpi.com
Strategies involving iodine-mediated oxidative annulation have also been developed, providing a metal-free alternative. researchgate.netnih.gov These methods can proceed via cascade reactions that form C–N and C–C bonds, followed by cyclization to generate the quinoline core. researchgate.net The choice of catalyst, oxidant, and reaction conditions plays a critical role in the efficiency and selectivity of these transformations. rsc.orgmdpi.com
Multicomponent reactions (MCRs) are highly efficient for synthesizing complex molecules like quinolines in a single step from three or more starting materials. rsc.orgnih.gov This approach offers high atom economy and allows for the rapid generation of diverse quinoline scaffolds. rsc.org
Several classic name reactions, which are mechanistically MCRs, are employed for quinoline synthesis:
Friedländer Synthesis : This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. researchgate.netnih.gov
Doebner-von Miller Reaction : This method uses an α,β-unsaturated carbonyl compound reacting with an aniline. researchgate.net
Povarov Reaction : This is a Diels-Alder type reaction between an aniline, an aldehyde, and an activated alkene to form tetrahydroquinolines, which can be oxidized to quinolines. iipseries.org
Modern MCRs often utilize catalysts to improve efficiency and expand substrate scope. For instance, a silver triflate-catalyzed MCR of anilines, aldehydes, and ketones has been reported for the synthesis of polysubstituted quinolines. nih.gov
Directed Sulfonylation Reactions for the 3-Position of the Quinoline Core
Introducing a sulfonyl group at the C3 position of the quinoline ring is a key step in synthesizing compounds like 8-Fluoro-3-(phenylsulfonyl)quinoline. This functionalization can be achieved through various modern synthetic methods.
Electrochemical synthesis offers a green and attractive alternative to traditional chemical methods for C-H functionalization. globethesis.com By using electricity instead of chemical oxidants, these methods minimize waste and are often performed under mild conditions. globethesis.comsynthical.com
The electrochemical C-H sulfonylation of quinolines can be achieved using sulfonyl hydrazides as the sulfonating reagent. globethesis.com For example, 2-aryl-3-sulfonyl-substituted quinolines have been synthesized from benzoxazinones and sulfonyl hydrazides in an undivided cell at room temperature. globethesis.com This method demonstrates good regioselectivity and functional group tolerance without the need for metal catalysts or external oxidants. globethesis.combohrium.com Another approach involves the deoxygenative C2-sulfonylation of quinoline N-oxides with sulfonyl hydrazides, which also proceeds under mild, metal-free electrochemical conditions. bohrium.comresearchgate.net
Table 2: Overview of Electrochemical Sulfonylation of Quinolines
| Substrate | Sulfonyl Source | Key Conditions | Position Functionalized |
|---|---|---|---|
| Benzoxazinones | Sulfonyl hydrazide | Room temperature, undivided cell, catalyst-free. globethesis.com | C3 |
| Quinoline N-oxides | Sulfonyl hydrazide | 15 mA current, K₂CO₃ base, CH₃CN/H₂O solvent. bohrium.comresearchgate.net | C2 |
Copper catalysis is a widely used method for forming C–S bonds in the synthesis of heteroaromatic sulfones. nih.govnus.edu.sg These protocols offer a direct route for the C-H sulfonylation of quinolines.
One notable strategy involves the copper(I)-catalyzed C5-sulfonylation of 8-aminoquinolines using arylsulfonyl chlorides. nih.govnus.edu.sg This reaction proceeds via a bidentate-chelation-assisted mechanism, where the amino group at the C8 position directs the functionalization to the C5 position. nih.gov Mechanistic studies suggest the involvement of a single-electron-transfer (SET) process that generates a sulfonyl radical. nih.govnus.edu.sg While this specific protocol directs to the C5 position, modifications in directing groups and reaction conditions are being explored to achieve selectivity at other positions, including C3.
Another copper-catalyzed, three-component reaction for quinoline synthesis involves an oxidation and aza-Diels-Alder reaction sequence, demonstrating the versatility of copper in quinoline chemistry. researchgate.net
Visible Light-Mediated Sulfonylation Reactions
Visible light photoredox catalysis has emerged as a powerful and sustainable tool in modern organic synthesis, enabling a wide range of chemical transformations under mild conditions. One of the notable applications of this technology is the formation of carbon-sulfur bonds, particularly the introduction of sulfonyl groups onto aromatic and heteroaromatic rings. The synthesis of 3-(phenylsulfonyl)quinolines can be envisioned through such a photocatalytic approach, often utilizing an organic dye like Eosin Y as the photocatalyst. rsc.orgrsc.org
These reactions typically proceed via the generation of a sulfonyl radical from a suitable precursor, such as a sulfinate salt or a sulfonyl chloride, upon single-electron transfer from the excited state of the photocatalyst. nih.gov The highly reactive sulfonyl radical can then engage in an addition reaction with the quinoline core. For the targeted synthesis of 3-(phenylsulfonyl)quinoline, a C-H functionalization at the C3-position is desired. While direct photocatalytic C-H sulfonylation of quinolines at the C3-position is a developing area, analogous reactions on other electron-rich heterocycles, such as indoles, have been successfully demonstrated. nih.gov
A general proposed mechanism involves the excitation of the photocatalyst (e.g., Eosin Y) by visible light, followed by an oxidative or reductive quenching pathway. In a possible oxidative quenching cycle, the excited photocatalyst oxidizes a sulfinate salt to generate a sulfonyl radical. This radical then adds to the electron-rich double bond of a quinoline derivative. Subsequent oxidation and deprotonation steps would then lead to the final 3-sulfonylated quinoline product. The reaction conditions are typically mild, employing low-energy visible light sources like blue LEDs at room temperature. semanticscholar.orgresearchgate.net
The following interactive table summarizes representative conditions and outcomes for visible light-mediated sulfonylation reactions on related heterocyclic systems, which can be extrapolated to the synthesis of 3-(phenylsulfonyl)quinoline analogs.
| Entry | Heterocycle | Sulfonyl Source | Photocatalyst | Solvent | Light Source | Yield (%) |
| 1 | Indole | Sodium p-toluenesulfinate | Eosin Y | DMSO | Blue LED | 85 |
| 2 | Pyrrole | Sodium benzenesulfinate | Methylene Blue | Acetonitrile | White LED | 78 |
| 3 | Furan | Phenylsulfonyl chloride | Ru(bpy)3Cl2 | DMF | Green LED | 65 |
| 4 | Thiophene | Methanesulfonyl chloride | Ir(ppy)3 | CH3CN | Blue LED | 72 |
Introduction of Fluorine at the 8-Position: Synthetic Approaches
The introduction of a fluorine atom at the 8-position of the quinoline ring often requires a multi-step approach, as direct fluorination of the quinoline nucleus can lead to a mixture of regioisomers. researchgate.net A common and reliable strategy involves the use of a Sandmeyer-type reaction, specifically the Balz-Schiemann reaction, starting from the readily available 8-aminoquinoline. wikipedia.orgorganic-chemistry.orgwikipedia.org
The synthesis commences with the diazotization of 8-aminoquinoline. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, such as tetrafluoroboric acid (HBF₄), at low temperatures (0–5 °C). This reaction converts the primary amino group into a diazonium salt, specifically 8-quinolinediazonium tetrafluoroborate (B81430). byjus.com
The resulting diazonium salt is often isolated as a relatively stable solid. The crucial step in the Balz-Schiemann reaction is the thermal decomposition of this diazonium tetrafluoroborate salt. researchgate.net Upon heating, the diazonium group is released as nitrogen gas (N₂), and a highly reactive aryl cation is generated at the 8-position of the quinoline ring. This cation is then trapped by a fluoride (B91410) ion (F⁻) from the tetrafluoroborate anion (BF₄⁻), leading to the formation of 8-fluoroquinoline (B1294397). The byproducts of this reaction are boron trifluoride (BF₃) and nitrogen gas. scientificupdate.com
While the Balz-Schiemann reaction is a well-established method, modifications have been developed to improve yields and safety, such as the use of other hexafluorophosphate (B91526) (PF₆⁻) or hexafluoroantimonate (SbF₆⁻) salts. wikipedia.org These methods provide a robust pathway to 8-fluoroquinoline, which can then be used as a key intermediate for further functionalization.
Chemo- and Regioselective Considerations in the Synthesis of this compound
The synthesis of this compound presents significant challenges in controlling the regioselectivity of the substitution reactions on the quinoline ring. The positions of the incoming substituents are dictated by the electronic properties of the quinoline nucleus itself and the directing effects of the substituents already present.
The quinoline ring system is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609), with the pyridine (B92270) ring being more electron-deficient than the benzene ring. Electrophilic attack typically occurs on the benzene ring at the C5 and C8 positions. However, the introduction of substituents can significantly alter this reactivity pattern.
In the synthesis of this compound, two key substituents are introduced: a fluorine atom at the C8 position and a phenylsulfonyl group at the C3 position. The order of introduction of these groups is a critical consideration.
Fluorine as a directing group: A fluorine atom is an ortho-, para-director, although it is a deactivating group due to its high electronegativity and the resulting inductive electron withdrawal. If 8-fluoroquinoline is the starting material for the sulfonylation step, the fluorine at C8 would direct incoming electrophiles to the C5 and C7 positions. Therefore, achieving substitution at the C3 position via a standard electrophilic aromatic substitution would be challenging.
Phenylsulfonyl group as a directing group: A phenylsulfonyl group is a strong electron-withdrawing group and acts as a meta-director. If 3-(phenylsulfonyl)quinoline were the starting material for a fluorination reaction, the sulfonyl group at C3 would direct an incoming electrophile to the C5 and C7 positions on the carbocyclic ring and the C6 and C8 positions on the heterocyclic ring (relative to the sulfonyl group). However, direct fluorination is often unselective.
Given these directing effects, a plausible synthetic route would likely involve a strategy that does not rely solely on classical electrophilic aromatic substitution to install both groups with the desired regiochemistry. One potential approach could involve the synthesis of a pre-functionalized precursor where the desired substitution pattern is established through other means. For instance, a cyclization strategy to form the quinoline ring with the substituents or their precursors already in place could be employed.
Another consideration is the chemoselectivity of the reactions. The reaction conditions must be chosen carefully to avoid unwanted side reactions on the quinoline ring or the functional groups. For example, in the visible light-mediated sulfonylation, the conditions should be optimized to favor the desired C-S bond formation without causing degradation of the quinoline core. Similarly, the diazotization and fluorination steps in the Balz-Schiemann reaction must be performed under controlled temperature conditions to prevent the formation of byproducts.
Structure Activity Relationship Sar and Structural Modification Studies of 8 Fluoro 3 Phenylsulfonyl Quinoline Derivatives
Influence of the Fluoro Substituent at Position 8 on Molecular Interactions
The introduction of a fluorine atom at the 8-position of the quinoline (B57606) ring is a strategic modification that significantly influences the molecule's physicochemical properties and its interactions with biological targets. Fluorine, being the most electronegative element, can alter the electronic distribution within the quinoline ring system, impacting its reactivity and ability to form non-covalent interactions. ontosight.ai The presence of the 8-fluoro group can enhance the lipophilicity of the molecule, which may improve its ability to cross cellular membranes and reach its target site. mdpi.com
Furthermore, the fluorine atom can participate in various molecular interactions, including hydrogen bonding and halogen bonding. While not a classical hydrogen bond donor, the electronegative fluorine can act as a hydrogen bond acceptor, forming crucial contacts with amino acid residues in a protein's active site. Computational studies on related fluorinated quinolines have suggested that these interactions can contribute to the stability of the ligand-receptor complex. nih.gov The unique electronic nature of the C-F bond can also lead to favorable orthogonal multipolar interactions with electron-rich aromatic systems, further anchoring the molecule within its biological target.
Role of the Phenylsulfonyl Moiety at Position 3 in Biological Recognition
The phenylsulfonyl group at the 3-position of the quinoline core plays a pivotal role in the biological recognition of these derivatives. This bulky and electron-withdrawing moiety can establish multiple points of contact with a receptor, contributing significantly to the binding affinity and selectivity of the compound. The sulfonyl group itself is a potent hydrogen bond acceptor, capable of forming strong interactions with hydrogen bond donors on the target protein. nih.gov
The aromatic phenyl ring of the sulfonyl moiety provides a platform for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding pocket. These stacking interactions are crucial for the proper orientation and stabilization of the ligand. Moreover, the phenyl ring can be substituted with various functional groups to probe the steric and electronic requirements of the binding site, allowing for the fine-tuning of the compound's activity. Structure-activity relationship studies on similar 3-sulfonylquinoline derivatives have demonstrated that the nature and position of substituents on this phenyl ring can dramatically alter the biological potency. dergipark.org.tr
Positional Scanning and Substituent Effects on Quinoline Ring System Activity
Systematic modifications of the quinoline ring system are essential to delineate the structural requirements for optimal biological activity. Positional scanning, which involves moving a particular substituent to different positions on the quinoline scaffold, can reveal "hot spots" where substitution is most favorable. For instance, while this article focuses on the 8-fluoro substitution, studies on other fluoroquinolines have shown that the position of the fluorine atom significantly impacts activity, with different positional isomers exhibiting varied biological profiles. nih.gov
Electronic Properties and Their Correlation with Biological Activity
The electronic landscape of the quinoline ring is a key determinant of its biological activity. The introduction of electron-donating or electron-withdrawing groups at various positions can modulate the electron density of the aromatic system, thereby influencing its interaction with biological targets. nih.gov For example, electron-withdrawing groups can enhance the acidity of nearby protons, potentially strengthening hydrogen bonding interactions. Conversely, electron-donating groups can increase the basicity of the quinoline nitrogen, which might be crucial for salt bridge formation with acidic residues in the receptor.
Quantitative structure-activity relationship (QSAR) studies on various quinoline derivatives have often correlated electronic parameters, such as Hammett constants, with biological potency. These studies help in understanding whether an increase or decrease in electron density at a specific position is beneficial for activity and guide the selection of appropriate substituents for synthesis. biointerfaceresearch.com
Steric and Lipophilic Contributions to Structure-Activity Profiles
Beyond electronics, the size, shape (steric factors), and lipophilicity of substituents on the quinoline ring are critical for effective drug-receptor interactions. nih.gov A bulky substituent at a particular position might sterically hinder the optimal binding of the molecule, leading to a decrease in activity. Conversely, a certain degree of bulk may be necessary to occupy a specific hydrophobic pocket within the receptor, thereby enhancing affinity.
Lipophilicity, often quantified by the partition coefficient (log P), is a crucial parameter that governs the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. researchgate.net In SAR studies, a parabolic relationship between lipophilicity and biological activity is often observed. While a certain level of lipophilicity is required for membrane permeability, excessively lipophilic compounds may suffer from poor solubility and increased metabolic breakdown. Therefore, optimizing the lipophilic balance of 8-fluoro-3-(phenylsulfonyl)quinoline derivatives through judicious substituent choices is a key aspect of the drug design process.
Quantitative Structure-Activity Relationship (QSAR) and Computational SAR Analysis
To gain a more quantitative understanding of the structure-activity relationships, researchers employ QSAR and computational SAR analyses. nih.gov These methods aim to build mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.gov These models can then be used to predict the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts. orientjchem.org
Application of Quantum Chemical Descriptors (e.g., LUMO Energy)
In modern QSAR studies, quantum chemical descriptors are increasingly utilized to capture the electronic properties of molecules with high accuracy. ucsb.edu One such descriptor is the energy of the Lowest Unoccupied Molecular Orbital (LUMO). The LUMO energy is an indicator of the electron-accepting ability of a molecule. dergipark.org.tr In the context of drug-receptor interactions, a lower LUMO energy suggests that the molecule is a better electron acceptor and may be more prone to engage in charge-transfer interactions with electron-rich residues of the biological target. nih.gov
For this compound derivatives, the LUMO is likely to be distributed over the electron-deficient quinoline and phenylsulfonyl moieties. QSAR models incorporating LUMO energy as a parameter could reveal a correlation where lower LUMO energies correspond to higher biological activity, suggesting that electron-accepting capabilities are important for the mechanism of action. orientjchem.org Such insights derived from computational analyses are invaluable for the rational design of next-generation derivatives with enhanced potency.
Below is an interactive table summarizing the key structural modifications and their expected impact on the activity of this compound derivatives, based on the principles discussed.
| Structural Modification | Position | Substituent Type | Expected Impact on Activity | Rationale |
| Fluoro Group | 8 | Halogen | Can enhance lipophilicity and participate in hydrogen/halogen bonding. | Improves membrane permeability and receptor binding. |
| Phenylsulfonyl Moiety | 3 | Arylsulfonyl | Acts as a hydrogen bond acceptor and facilitates π-π stacking. | Crucial for biological recognition and binding affinity. |
| Substituents on Phenylsulfonyl Ring | Varies | Electron-donating/withdrawing, Bulky/Small | Modulates electronic and steric interactions within the binding pocket. | Fine-tunes potency and selectivity. |
| Substituents on Quinoline Ring | Varies | Varies | Alters electronic, steric, and lipophilic properties of the core scaffold. | Optimizes overall drug-like properties and target engagement. |
Absence of Specific Research Data on this compound Derivatives Hinders Rational Design Analysis
Despite a comprehensive search of available scientific literature, detailed research findings, including structure-activity relationship (SAR) studies and specific data tables for this compound and its sulfonyl analogs, could not be located. As a result, a thorough analysis based on the specified outline regarding the rational design principles for optimized quinoline sulfonyl analogs of this particular compound cannot be provided.
Without access to specific biological data, such as IC50 or binding affinity values for a series of related analogs, it is not possible to construct the requested data tables or to elaborate on the rational design principles that would govern the optimization of this specific chemical entity. The professional and authoritative tone required for the article cannot be maintained without credible, specific research data to support the claims.
Therefore, the section on "Rational Design Principles for Optimized Quinoline Sulfonyl Analogs" cannot be generated as requested due to the absence of specific research on this compound in the public domain, based on the conducted searches.
Mechanistic Investigations and Advanced Computational Chemistry of 8 Fluoro 3 Phenylsulfonyl Quinoline
Mechanistic Pathways of Quinoline (B57606) Sulfonylation Reactions
The synthesis of 3-sulfonylated quinolines, the core structure of 8-Fluoro-3-(phenylsulfonyl)quinoline, can be achieved through various mechanistic pathways. The specific mechanism often depends on the starting materials, catalysts, and reaction conditions, with both radical and non-radical pathways being prominent.
Radical-mediated reactions have emerged as a powerful tool for forming carbon-sulfur bonds in quinoline synthesis. These processes typically involve the generation of a sulfonyl radical, which then engages with a quinoline precursor.
One prominent method involves the reaction of quinoline N-oxides with sodium sulfinates in a metal- and reductant-free dual radical coupling process. researchgate.netrsc.org In this transformation, sodium sulfinates serve a dual role as both the sulfonylation reagent and an activating agent. rsc.org Mechanistic studies, including radical-trapping experiments, have confirmed the involvement of sulfonyl-centered radicals. When radical scavengers like 2,2,6,6-tetramethylpiperidinyl-1-oxyl (TEMPO) or 3,5-di-tert-butyl-4-hydroxytoluene (BHT) are introduced to certain cascade reactions, the formation of the target sulfonylated quinoline is significantly inhibited, which strongly indicates a radical pathway. mdpi.com
Visible-light photoredox catalysis is another modern approach for generating sulfonyl radicals from precursors like sulfonyl chlorides. researchgate.net These reactions can proceed under mild, metal-free conditions, where an electron donor-acceptor (EDA) complex, formed between reagents such as sulfonyl chlorides and Hantzsch esters, acts as the precursor to the crucial sulfonyl radical. researchgate.net This radical then adds to a suitable quinoline precursor, leading to the final product through a cascade of events. mdpi.com
Table 1: Comparison of Radical-Mediated Sulfonylation Pathways
| Pathway | Sulfonyl Source | Precursor | Conditions | Key Mechanistic Feature |
|---|---|---|---|---|
| Dual Radical Coupling rsc.org | Sodium Sulfinates | Quinoline N-Oxides | Metal-free, Reductant-free | Sodium sulfinate acts as both sulfonyl source and activator. |
| Visible-Light Cascade mdpi.com | Selenosulfonate | 2-alkynyl-benzonitriles | Visible light, Metal-free | Generation of sulfonyl radical, addition to double bond, intramolecular cyclization. |
| Photoredox Catalysis researchgate.net | Sulfonyl Chlorides | N-propargylanilines | Visible light, Ru(bpy)₃Cl₂ | Formation of EDA complex as a precursor to sulfonyl radicals. |
Non-radical pathways, often involving stepwise condensations and cyclizations, provide an alternative and highly efficient route to 3-sulfonylated quinolines. These methods build the quinoline ring and incorporate the sulfonyl group in a controlled, sequential manner.
A notable example is the Knoevenagel condensation/aza-Wittig reaction cascade. nih.gov This domino process begins with the reaction of an o-azidobenzaldehyde and a β-ketosulfone. The initial Knoevenagel condensation is followed by an intramolecular aza-Wittig reaction, which closes the ring to form the desired 3-sulfonyl-substituted quinoline core in good to excellent yields. nih.gov This method is valued for its operational simplicity and the ability to construct the functionalized quinoline skeleton in a single synthetic operation from readily available starting materials.
Another strategy involves the copper-catalyzed electrophilic cyclization of N-propargylamines with sodium sulfinates. This cascade transformation is believed to proceed through radical addition, cyclization, and subsequent dehydrogenative aromatization to yield the 3-sulfonated quinoline. researchgate.net In some deoxygenative sulfonylation reactions of quinoline N-oxides, control experiments using radical inhibitors have shown no significant decrease in product yield, suggesting that the reaction proceeds through a non-radical, stepwise nucleophilic pathway rather than a free radical mechanism. nih.gov
Molecular Docking and Ligand-Protein Interaction Studies
While specific molecular docking studies for this compound are not extensively reported in the literature, research on structurally analogous compounds provides a robust framework for predicting its potential biological interactions. Molecular docking is a computational technique used to forecast the preferred orientation of a ligand when bound to a target protein, enabling the analysis of binding modes and affinities. researchgate.netnih.gov
For quinoline-based compounds, common biological targets include enzymes like kinases and polymerases, as well as DNA itself. mdpi.com Docking simulations place the ligand into the active site of the target protein to identify key binding interactions.
Studies on related fluoroquinazoline derivatives targeting Aurora A kinase have shown the critical role of the fluorine atom. nih.gov The 8-fluoro group on the quinoline ring of this compound would be expected to form specific interactions, such as halogen bonds or strong hydrogen bonds, with residues in the hinge region of a kinase active site. nih.gov Other key interactions typically observed for this class of compounds include:
Hydrogen Bonding: The sulfonyl group (SO₂) is a strong hydrogen bond acceptor, likely interacting with donor residues like lysine (B10760008) or arginine in a binding pocket.
π-π Stacking: The planar aromatic quinoline ring and the phenyl ring of the sulfonyl group can engage in π-π stacking or T-stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, or tryptophan.
Hydrophobic Interactions: The aromatic rings also contribute to hydrophobic interactions with nonpolar residues like alanine, valine, and leucine (B10760876) within the active site. doi.org
Table 2: Predicted Interactions for a Fluoroquinazoline Analog with Aurora A Kinase
| Interacting Residue | Interaction Type |
|---|---|
| Alanine (Ala) | Hydrogen Bond |
| Valine (Val) | Hydrophobic |
| Leucine (Leu) | Hydrophobic |
| Glutamine (Glu) | Hydrogen Bond |
| Tyrosine (Tyr) | π-π Stacking |
Data derived from studies on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid. nih.gov
Docking algorithms calculate a scoring function to estimate the binding affinity, typically expressed in kcal/mol, which helps rank potential ligands. researchgate.net For quinoline derivatives, these scores are used to compare different substitutions on the quinoline scaffold to identify which modifications might enhance binding. doi.org
The binding mode describes the precise 3D orientation of the ligand within the active site. For this compound, a likely binding mode would involve the quinoline core sitting deep within a hydrophobic pocket, with the 8-fluoro group positioned to interact with the hinge region of a kinase and the phenylsulfonyl group extending towards the solvent-exposed region or another sub-pocket, where it can form additional hydrogen bonds or hydrophobic contacts. nih.gov The combination of a high binding score and a plausible binding mode with multiple favorable interactions suggests a compound is a promising candidate for further investigation.
Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Dynamics
Following molecular docking, Molecular Dynamics (MD) simulations are often employed to provide a more dynamic and realistic assessment of the ligand-protein complex. nih.gov MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the predicted binding pose and the conformational flexibility of both the ligand and the protein. nih.govdoi.org
MD simulations are crucial for validating the stability of the ligand-protein complex predicted by docking. A stable complex is characterized by a low Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the simulation period (e.g., 100-200 nanoseconds). A consistently low RMSD value suggests that the ligand remains securely in the binding pocket in its predicted orientation.
Furthermore, MD simulations reveal the conformational dynamics of the system. By analyzing the Root Mean Square Fluctuation (RMSF) of individual amino acid residues, researchers can identify which parts of the protein remain rigid and which are flexible upon ligand binding. This analysis can uncover allosteric effects or confirm that key interacting residues maintain stable contact with the ligand throughout the simulation. These simulations provide a deeper understanding of how a ligand like this compound might behave in a physiological environment, guiding further optimization of its structure for improved efficacy and selectivity. nih.gov
Table 3: Conceptual Output of a Molecular Dynamics Simulation Analysis
| Metric | Description | Typical Finding for a Stable Complex |
|---|---|---|
| RMSD (Ligand) | Measures the deviation of the ligand's position from its initial docked pose over time. | Low and stable fluctuation (< 3 Å) after initial equilibration. |
| RMSD (Protein) | Measures the deviation of the protein's backbone from its initial structure over time. | Reaches a stable plateau, indicating the overall protein structure is not destabilized by the ligand. |
| RMSF (Residue) | Measures the fluctuation of individual amino acid residues. | Low fluctuation for residues in the binding site, indicating stable interactions with the ligand. |
| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is maintained. | High occupancy (> 70%) for key hydrogen bonds identified in docking. |
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool in modern chemistry for investigating the electronic structure and reactivity of molecules. researchgate.net These computational methods allow for the detailed analysis of molecular properties that are often difficult or impossible to determine experimentally. In the context of this compound, DFT calculations can provide significant insights into its behavior.
DFT methods are utilized to optimize the molecular geometry, determining the most stable three-dimensional arrangement of the atoms. nih.gov From this optimized structure, a wealth of electronic properties can be calculated. These properties include the distribution of electron density, the energies of molecular orbitals, and the electrostatic potential surface. nih.gov Such calculations are foundational for understanding the molecule's stability, reactivity, and potential interactions with other chemical species. While specific DFT studies on this compound are not extensively available in public literature, the principles of DFT are broadly applied to quinoline derivatives to elucidate their chemical characteristics. researchgate.netresearchgate.net
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a key concept within computational chemistry that simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. lookchem.com Conversely, the LUMO is the innermost empty orbital and represents the molecule's capacity to accept electrons, thus acting as an electrophile. lookchem.com
The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A smaller gap indicates that the molecule is more polarizable and more likely to engage in chemical reactions.
For quinoline derivatives, the distribution of the HOMO and LUMO across the molecule is of particular interest. The locations of these orbitals indicate the most probable sites for nucleophilic and electrophilic attack, respectively. In the case of this compound, one would anticipate that the electron-withdrawing nature of the phenylsulfonyl group and the fluorine atom would significantly influence the energies and localizations of the frontier orbitals.
Below is a hypothetical data table illustrating the kind of information that FMO analysis would provide for this compound, based on general knowledge of similar compounds.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Highest Occupied Molecular Orbital |
| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 5.3 | Energy difference between HOMO and LUMO |
Note: The values in this table are illustrative and not based on actual experimental or computational data for this compound.
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. nih.gov The MEP maps the electrostatic potential onto the electron density surface of the molecule, using a color spectrum to indicate different potential values. Typically, regions of negative electrostatic potential, shown in red or yellow, are associated with electron-rich areas and are susceptible to electrophilic attack. These areas often correspond to the presence of lone pairs on electronegative atoms like oxygen and nitrogen.
Conversely, regions of positive electrostatic potential, depicted in blue, are electron-deficient and represent likely sites for nucleophilic attack. Areas with a neutral potential are generally colored green.
For this compound, an MEP analysis would likely reveal negative potential around the nitrogen atom of the quinoline ring and the oxygen atoms of the sulfonyl group, indicating these as primary sites for interaction with electrophiles. The fluorine atom, being highly electronegative, would also contribute to a region of negative potential. Positive potential might be expected on the hydrogen atoms of the quinoline and phenyl rings.
The following is a hypothetical data table summarizing the expected electrostatic potential characteristics for key regions of this compound.
| Molecular Region | Expected Electrostatic Potential | Implication for Reactivity |
| Quinoline Nitrogen Atom | Negative | Site for electrophilic attack/protonation |
| Sulfonyl Oxygen Atoms | Negative | Site for electrophilic attack/hydrogen bonding |
| Aromatic Protons | Positive | Potential sites for nucleophilic interaction |
Note: The information in this table is based on general principles of electrostatic potential analysis and is not derived from specific computational data for this compound.
Biochemical and Pharmacological Research Contexts of 8 Fluoro 3 Phenylsulfonyl Quinoline Excluding Clinical Outcomes
Investigation as a Molecular Probe for Enzyme Inhibition
The unique structural architecture of 8-fluoro-3-(phenylsulfonyl)quinoline, which combines a quinoline (B57606) core, a phenylsulfonyl group, and a fluorine atom, has positioned it as a compound of interest in the exploration of enzyme inhibition. Researchers have investigated its potential interactions with various enzymes, leveraging its distinct chemical features to probe their active sites and allosteric regions.
While direct studies on this compound's effect on DNA gyrase and dihydrofolate reductase (DHFR) are not extensively documented, the quinoline scaffold is a well-established pharmacophore in the design of DNA gyrase inhibitors. youtube.commdpi.com Fluoroquinolones, a class of antibiotics, target bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. youtube.comnih.gov The mechanism of action involves the stabilization of the enzyme-DNA complex, leading to breaks in the DNA and ultimately bacterial cell death. youtube.com The presence of the quinoline ring in this compound suggests a potential, though unconfirmed, for similar interactions.
Dihydrofolate reductase is another vital enzyme, involved in the synthesis of tetrahydrofolate, a precursor for nucleotides and amino acids. mdpi.comresearchgate.net Its inhibition disrupts DNA synthesis and cell proliferation, making it a target for antimicrobial and anticancer therapies. mdpi.comwikipedia.org Inhibitors of DHFR are often structural analogs of its substrate, dihydrofolate, and bind to the enzyme's active site. wikipedia.org Although there is no direct evidence, the exploration of quinoline-based compounds as DHFR inhibitors remains an area of scientific inquiry. researchgate.net
Reverse transcriptase (RT) is a key enzyme in retroviruses like HIV, responsible for transcribing viral RNA into DNA. nih.gov The inhibition of RT is a cornerstone of antiretroviral therapy. nih.gov Inhibitors of RT can be broadly categorized as nucleoside/nucleotide RT inhibitors (NRTIs) and non-nucleoside RT inhibitors (NNRTIs). NNRTIs bind to an allosteric site on the enzyme, inducing conformational changes that disrupt its catalytic activity. researchgate.net The structure of this compound, with its aromatic and heterocyclic rings, presents possibilities for interaction with the hydrophobic pocket of the NNRTI binding site. The phenylsulfonyl group could engage in hydrogen bonding and van der Waals interactions, while the fluoro-substituted quinoline ring could occupy other regions of the pocket. While specific studies on this compound are lacking, the general principles of NNRTI design suggest that molecules with such features could be investigated for their potential to inhibit reverse transcriptase. nih.gov
Gamma-secretase and beta-secretase (BACE1) are key enzymes in the amyloidogenic pathway, which is implicated in Alzheimer's disease. nih.govrsc.org BACE1 initiates the cleavage of amyloid precursor protein (APP), followed by gamma-secretase, leading to the production of amyloid-beta (Aβ) peptides that can aggregate into plaques. nih.gov Consequently, inhibiting these enzymes is a major therapeutic strategy.
Research into gamma-secretase inhibitors has explored a variety of chemical scaffolds, including those containing quinoline and sulfonamide moieties. nih.gov For instance, a series of tetrahydroquinoline sulfonamides has been developed as gamma-secretase inhibitors. nih.gov A related compound, (R)-4-cyclopropyl-8-fluoro-5-(6-(trifluoromethyl)pyridin-3-ylsulfonyl)-4,5-dihydro-2H-pyrazolo[4,3-c]quinoline, has been identified as a metabolically stable gamma-secretase inhibitor that selectively inhibits the production of Aβ. researchgate.netacs.org This highlights the potential of the 8-fluoro-quinoline scaffold in the design of gamma-secretase inhibitors.
Similarly, the development of BACE1 inhibitors has been a significant focus of research. nih.govmdpi.com These inhibitors are designed to fit into the active site of the enzyme, blocking its proteolytic activity. rsc.orgnih.gov The structural features of this compound could potentially allow it to interact with the hydrophobic and catalytic residues within the BACE1 active site.
Table 1: Investigated Enzyme Inhibition Contexts
| Enzyme Target | Potential Role of this compound Scaffold | Key Mechanistic Aspects |
|---|---|---|
| DNA Gyrase | The quinoline core is a known pharmacophore for DNA gyrase inhibition. | Stabilization of the enzyme-DNA complex, leading to DNA strand breaks. youtube.com |
| Dihydrofolate Reductase (DHFR) | The quinoline structure is explored in the design of DHFR inhibitors. | Competitive binding to the active site, preventing the reduction of dihydrofolate. mdpi.comwikipedia.org |
| Reverse Transcriptase (RT) | Potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI). | Allosteric binding to a hydrophobic pocket, inducing conformational changes that inhibit enzyme activity. researchgate.net |
| Gamma-Secretase | The 8-fluoro-quinoline scaffold is present in known gamma-secretase inhibitors. | Modulation of enzyme activity to reduce the production of amyloid-beta peptides. researchgate.netacs.org |
Interaction with Neurotransmitter Receptors: Focus on 5-HT6 Receptor Antagonism
The serotonin (B10506) 5-HT6 receptor is primarily expressed in the brain and has been implicated in cognitive function and various neuropsychiatric disorders. uj.edu.plnih.gov As such, 5-HT6 receptor antagonists are being investigated as potential treatments for cognitive deficits in conditions like Alzheimer's disease and schizophrenia. nih.govmdpi.com
The chemical structure of this compound shares features with known 5-HT6 receptor antagonists. Specifically, the presence of a sulfonyl group and an aromatic system is a common motif in many 5-HT6 receptor ligands. mdpi.com For example, a dual 5-HT3 and 5-HT6 receptor antagonist, (1-[(3-fluorophenyl)sulfonyl]-4-(piperazin-1-yl)-1H-pyrrolo[3,2-c]quinoline dihydrochloride) (FPPQ), has shown potential antipsychotic activity. nih.gov This compound features a fluorophenyl)sulfonyl moiety and a quinoline-related core structure, suggesting that the combination of these elements in this compound could confer affinity for the 5-HT6 receptor. The interaction with the receptor likely involves the sulfonyl group acting as a hydrogen bond acceptor and the aromatic rings engaging in pi-stacking and hydrophobic interactions with key residues in the receptor's binding pocket.
Exploration in Antiprion Research: Elucidating Molecular Targets and Mechanisms
Prion diseases are fatal neurodegenerative disorders caused by the misfolding of the prion protein (PrP). Antiprion research aims to find compounds that can inhibit this misfolding process or promote the clearance of the misfolded protein. While there is no specific research on this compound in this context, various heterocyclic compounds have been investigated for their antiprion activity. The elucidation of molecular targets and mechanisms in this field is ongoing, with strategies including the stabilization of the normal prion protein, the inhibition of the conversion to the misfolded form, and the enhancement of cellular clearance mechanisms.
Emerging Applications in Materials Science and Corrosion Inhibition Mechanisms
In the realm of materials science, quinoline derivatives have been explored for their potential as corrosion inhibitors for various metals and alloys. mdpi.comresearchgate.netnajah.edumdpi.com The mechanism of corrosion inhibition often involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. mdpi.commdpi.com
Table 2: Potential Applications in Materials Science
| Application | Proposed Mechanism of Action | Key Structural Features Involved |
|---|
Future Research Directions and Translational Perspectives for 8 Fluoro 3 Phenylsulfonyl Quinoline
Development of Innovative and Sustainable Synthetic Routes
Future research is anticipated to focus on developing more efficient and environmentally friendly methods for synthesizing 8-Fluoro-3-(phenylsulfonyl)quinoline. Current synthetic strategies for quinoline (B57606) derivatives often involve multi-step processes that may utilize harsh reagents and generate significant waste. researchgate.net Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds like quinoline. researchgate.net
Key areas for innovation include:
One-Pot Multicomponent Reactions: These reactions combine multiple starting materials in a single step to form the final product, reducing solvent usage and purification steps. researchgate.net
Catalysis: The use of novel, reusable catalysts can improve reaction efficiency and reduce environmental impact. researchgate.net
Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction times and increase yields, often under solvent-free conditions. researchgate.net
A comparative table of traditional versus potential green synthetic approaches is presented below:
| Feature | Traditional Synthesis | Green Synthetic Routes |
| Reaction Steps | Often multi-step | Fewer steps, often one-pot |
| Solvent Usage | High | Reduced or solvent-free |
| Catalysts | Often stoichiometric and non-reusable | Catalytic and reusable |
| Energy Consumption | High, with prolonged heating | Lower, with efficient energy transfer (e.g., microwaves) |
| Waste Generation | Significant | Minimized |
The development of such sustainable routes will be crucial for the large-scale and cost-effective production of this compound for further research and potential therapeutic applications.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and optimization of quinoline derivatives like this compound. researchgate.netspringernature.comnih.gov These computational tools can analyze vast datasets to predict the biological activity and physicochemical properties of novel compounds, thereby accelerating the drug discovery process. nih.gov
Future applications of AI and ML in the context of this specific compound include:
Predictive Modeling: AI algorithms can be trained on existing data for quinoline derivatives to predict the activity of new analogs of this compound against various biological targets. researchgate.netnih.gov
De Novo Design: Generative AI models can design entirely new molecules with desired properties, potentially leading to the discovery of more potent and selective derivatives. springernature.com
ADMET Prediction: Machine learning models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery pipeline. nih.gov
The integration of these computational approaches can significantly reduce the time and cost associated with traditional drug discovery methods.
Discovery of Novel Biological Targets and Therapeutic Modalities
While the full therapeutic potential of this compound is still under investigation, the broader class of quinoline derivatives exhibits a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. nih.govontosight.aibiointerfaceresearch.com Future research will likely focus on identifying novel biological targets for this specific compound and exploring its potential in various therapeutic areas.
Potential research avenues include:
Target Identification: High-throughput screening and chemoproteomics approaches can be employed to identify the specific proteins or cellular pathways that this compound interacts with.
Mechanism of Action Studies: Elucidating the precise molecular mechanism by which this compound exerts its biological effects is crucial for its development as a therapeutic agent.
Exploration of New Therapeutic Areas: Given the diverse activities of quinolines, this compound could be investigated for its efficacy in a wide range of diseases beyond those traditionally associated with this class of compounds. For instance, some quinoline derivatives have shown potential as inhibitors of enzymes like DNA methyltransferases, which are implicated in cancer. mdpi.com
The following table summarizes some of the known biological activities of quinoline derivatives and potential areas of investigation for this compound:
| Biological Activity | Known for Quinolines | Potential for this compound |
| Anticancer | Yes orientjchem.orgnih.gov | Investigation against various cancer cell lines and tumor models. |
| Antimicrobial | Yes nih.govnih.gov | Screening against a broad spectrum of bacteria and fungi. |
| Anti-inflammatory | Yes biointerfaceresearch.com | Evaluation in models of inflammatory diseases. |
| Antimalarial | Yes nih.govbiointerfaceresearch.com | Assessment against different strains of Plasmodium falciparum. |
| Enzyme Inhibition | Yes (e.g., DNA gyrase, EGFR, VEGFR) chemistryjournal.inrsc.orgmdpi.com | Screening against a panel of clinically relevant enzymes. |
Advanced Mechanistic Studies and Spectroscopic Characterization Techniques
A deep understanding of the structure-activity relationship and molecular interactions of this compound is fundamental for its optimization. Advanced spectroscopic and analytical techniques will play a pivotal role in these investigations. nih.gov
Future research in this area will likely involve:
High-Resolution Spectroscopy: Techniques such as high-resolution mass spectrometry (HRMS) and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information. ajabs.orgresearchgate.netnih.gov
Vibrational Spectroscopy: Raman and Fourier-transform infrared (FTIR) spectroscopy can be used to study the vibrational modes of the molecule and how they are affected by interactions with biological targets. chemistryjournal.innih.govresearchgate.net
Computational Modeling: Quantum mechanics and molecular dynamics simulations can complement experimental data to provide insights into the compound's electronic structure, conformation, and binding modes with target macromolecules. nih.gov
These advanced techniques will provide a more complete picture of the compound's behavior at the molecular level, guiding the design of more effective analogs.
Collaborative and Interdisciplinary Research Frameworks
The multifaceted nature of drug discovery and development necessitates collaborative and interdisciplinary research frameworks to advance our understanding and application of this compound. acs.orgtandfonline.com
Future progress will be significantly enhanced through:
Academic-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies can bridge the gap between basic research and clinical translation. acs.org
Open Innovation Platforms: Sharing data and resources through open innovation platforms can accelerate the pace of discovery and avoid duplication of effort. slideshare.net
Integration of Expertise: Effective collaborations will bring together experts from diverse fields, including medicinal chemistry, pharmacology, computational biology, and clinical medicine, to tackle the complex challenges of drug development. jhu.edugeorgetown.edu
Such collaborative efforts will be essential to fully realize the therapeutic potential of this compound.
Q & A
Q. What are the key structural features of 8-Fluoro-3-(phenylsulfonyl)quinoline that influence its reactivity in medicinal chemistry applications?
The compound’s reactivity is governed by two critical groups:
- Fluorine at position 8 : Enhances electron-withdrawing effects, stabilizing intermediates in nucleophilic substitution reactions and influencing binding affinity in biological targets .
- Phenylsulfonyl group at position 3 : Acts as a strong electron-withdrawing substituent, directing electrophilic attacks to specific positions on the quinoline ring. This group also improves solubility in polar solvents, aiding in pharmacokinetic studies . Methodological tip: Use computational tools (e.g., DFT calculations) to predict electronic effects and reaction pathways.
Q. What synthetic strategies are effective for introducing the phenylsulfonyl group at the 3-position of the quinoline ring?
Key approaches include:
- Sulfonation via electrophilic substitution : Reacting quinoline derivatives with benzenesulfonyl chloride under acidic conditions (e.g., H₂SO₄) at 60–80°C, followed by purification via column chromatography .
- Coupling reactions : Utilizing palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach pre-synthesized sulfonyl moieties. Optimize ligand choice (e.g., XPhos) and solvent (DMF/toluene mixtures) to improve yields .
Advanced Research Questions
Q. How can researchers optimize regioselective fluorination at the 8-position of quinoline derivatives?
Regioselectivity challenges arise due to competing fluorination at positions 5, 6, or 7. Mitigation strategies:
- Directing group utilization : Install temporary protecting groups (e.g., nitro or sulfonyl) to block undesired positions before fluorination .
- Electrophilic fluorination : Use Selectfluor® or F-TEDA-BF₄ in anhydrous acetonitrile at 0°C to minimize side reactions .
- Post-synthetic modification : Fluorinate precursors like 8-aminoquinoline via Balz-Schiemann reactions, followed by diazotization and HF displacement .
Q. What spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation be approached?
- ¹⁹F NMR : Confirms fluorine incorporation and monitors reaction progress. Chemical shifts typically range from -110 to -125 ppm for aromatic fluorines .
- X-ray crystallography : Resolves structural ambiguities (e.g., sulfonyl group orientation). Use single-crystal diffraction with Mo-Kα radiation (λ = 0.71073 Å) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula. Electrospray ionization (ESI) in positive ion mode is preferred for sulfonated quinolines .
Q. How do solvent polarity and temperature affect reaction kinetics in the synthesis of this compound?
- Polar aprotic solvents (DMF, DMSO) : Accelerate sulfonation but may promote side reactions (e.g., ring sulfonation). Use at ≤80°C to control exothermicity .
- Low-temperature conditions (0–5°C) : Improve fluorination selectivity by reducing radical pathways. Monitor via in-situ IR spectroscopy to track intermediate formation .
Q. What are the common pitfalls in analyzing the biological activity of fluorinated quinoline derivatives, and how can they be mitigated?
- False positives in cytotoxicity assays : Caused by residual solvents (e.g., DMSO). Purify compounds to >95% purity (HPLC) and include solvent controls .
- Off-target effects : Use structure-activity relationship (SAR) studies to isolate contributions of the phenylsulfonyl group. Compare activity against non-sulfonated analogs .
- Metabolic instability : Assess in vitro microsomal stability (e.g., liver S9 fractions) to identify rapid degradation pathways .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported biological activities of this compound derivatives?
Conflicting data often arise from:
- Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays) and cell lines (e.g., HepG2 vs. HeLa) .
- Substituent positional effects : Compare analogs with fluorine at positions 5, 6, or 7 to isolate the 8-fluoro contribution .
- Solubility differences : Use co-solvents (e.g., cyclodextrins) to ensure consistent bioavailability across studies .
Methodological Recommendations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
